molecular formula C16H24N2O B319544 N-cyclohexyl-N'-mesitylurea

N-cyclohexyl-N'-mesitylurea

Cat. No.: B319544
M. Wt: 260.37 g/mol
InChI Key: OLEADCQARHXJFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Cyclohexyl-N'-mesitylurea is a urea derivative featuring a cyclohexyl group attached to one nitrogen and a mesityl (2,4,6-trimethylphenyl) group on the adjacent nitrogen. Urea derivatives are widely employed as hydrogen-bonding agents, enzyme inhibitors, or intermediates in drug synthesis.

Properties

Molecular Formula

C16H24N2O

Molecular Weight

260.37 g/mol

IUPAC Name

1-cyclohexyl-3-(2,4,6-trimethylphenyl)urea

InChI

InChI=1S/C16H24N2O/c1-11-9-12(2)15(13(3)10-11)18-16(19)17-14-7-5-4-6-8-14/h9-10,14H,4-8H2,1-3H3,(H2,17,18,19)

InChI Key

OLEADCQARHXJFV-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C)NC(=O)NC2CCCCC2)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)NC2CCCCC2)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares N-cyclohexyl-N'-mesitylurea with analogous urea and thiourea derivatives, focusing on structural features, synthesis, and applications inferred from the evidence:

Compound Substituents Key Properties/Applications Reference
This compound Cyclohexyl, Mesityl Hypothesized use in sterically hindered reactions; limited direct data available.
N-Cyclohexyl-N'-β-(4-methylmorpholinium)ethylcarbodiimide (CMCT) Cyclohexyl, Morpholinium ethylcarbodiimide RNA modification studies; reacts with pseudouridine (Ψ) for transcriptome-wide profiling.
N-(2-Chloroethyl)-N'-cyclohexyl-N-nitrosourea (CCNU) Cyclohexyl, Chloroethyl nitrosourea Chemotherapeutic agent; hypersensitivity in mismatch repair (MMR)-defective cancer cells.
N-Cyclohexyl-N'-(4-methylphenyl)thiourea Cyclohexyl, 4-Methylphenyl (thiourea) Potential hydrogen-bonding agent; structural analog with sulfur replacing urea oxygen.
N-Cyclohexyl-N'-(4-methoxyphenyl)butanediamide Cyclohexyl, 4-Methoxyphenyl (succinamide) Neuroprotective agent; reduces oxidative stress in neurodegeneration models.

Key Observations:

Steric and Electronic Effects :

  • The mesityl group in this compound introduces significant steric hindrance compared to smaller substituents (e.g., 4-methylphenyl in thiourea derivatives ). This could reduce reactivity in nucleophilic substitutions but enhance selectivity in binding interactions.
  • In contrast, the chloroethyl group in CCNU confers alkylating activity, enabling DNA cross-linking and cytotoxicity .

Biological Relevance :

  • CMCT’s carbodiimide structure enables selective RNA modification, highlighting the role of cyclohexyl groups in stabilizing reagent-RNA interactions .
  • CCNU’s efficacy in MMR-deficient cells underscores the interplay between chemical structure and DNA repair pathways .

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